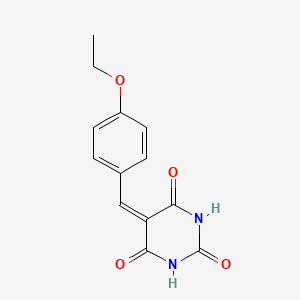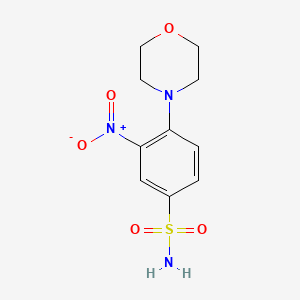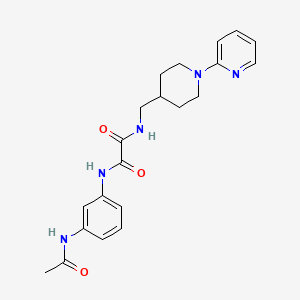
1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one, also known as MTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science. MTP is a pyrazinone derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one is not fully understood, but it is believed to act through the inhibition of specific enzymes or signaling pathways. This compound has been shown to inhibit the activity of various enzymes, such as the protein kinase CK2 and the histone deacetylase HDAC6. This compound has also been shown to modulate signaling pathways, such as the NF-κB pathway and the JAK/STAT pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific target and context. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In inflammation models, this compound has been shown to reduce inflammation and cytokine production. In neurodegenerative disease models, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, this compound also has limitations, such as its low solubility and instability in aqueous solutions. These limitations can be overcome by optimizing the formulation and delivery methods.
Zukünftige Richtungen
There are several future directions for the research of 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one, including the development of more potent and selective this compound analogs, the identification of new targets and mechanisms of action, and the optimization of the formulation and delivery methods for clinical applications. This compound has the potential to make significant contributions to various fields, and further research is needed to fully realize its potential.
Synthesemethoden
1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one can be synthesized through various methods, including the reaction of 3-(trifluoromethyl)aniline with 1-methyl-2,3-dioxopyrazinane in the presence of a catalyst, or the reaction of 3-(trifluoromethyl)aniline with 1-methyl-2,3-dioxopyrazine in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one has potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In the pharmaceutical industry, this compound has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. This compound has also been used as a building block for the synthesis of other bioactive compounds. In materials science, this compound has been studied as a potential precursor for the synthesis of metal-organic frameworks and other functional materials. In catalysis, this compound has been used as a ligand for the synthesis of various metal complexes.
Eigenschaften
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)anilino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-18-6-5-16-10(11(18)19)17-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTPNUIPUQSZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2910949.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2910950.png)


![6-ethyl 3-methyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2910955.png)
![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)


![2-(furan-2-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2910965.png)

![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2910967.png)
